molecular formula C18H21NO5S2 B14120864 (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid

Cat. No.: B14120864
M. Wt: 395.5 g/mol
InChI Key: QOCWUJXBVZXHJA-KRWDZBQOSA-N
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Description

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid typically involves multi-step organic reactions. One common method includes the coupling of aryl/alkyl thiols with amines in the presence of carbon disulfide (CS2) and a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc . This method is operationally simple and environmentally friendly, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenated compounds, bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid apart is its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H21NO5S2/c1-24-15-7-3-13(4-8-15)14-5-9-16(10-6-14)26(22,23)19-17(18(20)21)11-12-25-2/h3-10,17,19H,11-12H2,1-2H3,(H,20,21)/t17-/m0/s1

InChI Key

QOCWUJXBVZXHJA-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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